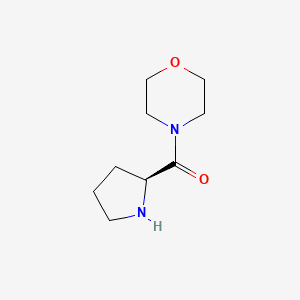

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone

Description

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone (C₉H₁₆N₂O₂, MW 184.24) is a chiral compound featuring a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) linked via a ketone bridge to an (S)-configured pyrrolidine ring (a five-membered nitrogen heterocycle) . Its stereochemistry may influence biological interactions, such as receptor binding or enzymatic selectivity.

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNQMIUVUJGQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the pyrrolidine structure.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a Michael addition reaction, where the morpholine reacts with an appropriate electrophile.

Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, connecting the morpholine and pyrrolidine rings. This can be achieved through a condensation reaction between the two intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The morpholine and pyrrolidine rings in Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone are susceptible to oxidation. For example:

-

Oxidation of the pyrrolidine ring :

Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the pyrrolidine ring to form pyrrolidone derivatives. This reaction is analogous to the oxidation of similar nitrogen-containing heterocycles . -

Morpholine ring oxidation :

Hydrogen peroxide (H₂O₂) under mild conditions can oxidize the morpholine ring to generate morpholine-3-one derivatives, as observed in related compounds .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Pyrrolidone derivative | 55–76% |

Reduction Reactions

The methanone group undergoes reduction to form secondary alcohols:

-

Carbonyl reduction :

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the methanone group to (S)-pyrrolidin-2-yl-methanol derivatives .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄ (ether) | (S)-Pyrrolidin-2-yl-methanol | 53% |

Substitution Reactions

The nitrogen atoms in the morpholine and pyrrolidine rings participate in nucleophilic substitution:

-

Nucleophilic substitution at morpholine :

Alkylation or acylation reactions occur at the morpholine nitrogen using alkyl halides or acyl chlorides. For instance, benzyl chloride substitutes the morpholine nitrogen in the presence of MgO . -

Piperidine ring substitution :

Cyclopropanesulfonyl chloride reacts with the pyrrolidine nitrogen to form sulfonamide derivatives .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Substitution | Benzyl chloride, MgO | N-Benzyl morpholine derivative | 66% |

Catalytic Coupling Reactions

The methanone group facilitates coupling reactions in synthetic pathways:

-

Suzuki coupling :

Palladium-catalyzed Suzuki coupling with boronic esters introduces aryl or heteroaryl groups to the pyrrolidine ring .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf), K₂CO₃ | Aryl-substituted pyrrolidine derivative | 89% |

Hydrolysis and Condensation

The compound undergoes hydrolysis under acidic or basic conditions:

-

Methanone hydrolysis :

Hydrolysis with concentrated HCl cleaves the methanone group, yielding morpholine and pyrrolidine carboxylic acids . -

Condensation with aldehydes :

Microwave-assisted condensation with aldehydes (e.g., 3-nitrobenzaldehyde) forms Schiff base derivatives .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (concentrated) | Morpholine/pyrrolidine carboxylic acids | 71% |

Biological Activity and Enzyme Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

Scientific Research Applications

Chemical Properties and Structure

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone features a morpholine ring and a pyrrolidine moiety, contributing to its unique chemical reactivity and biological activity. The compound has a molecular formula of CHNO and a molecular weight of approximately 184.25 g/mol. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

-

Pharmaceutical Development

- This compound is primarily investigated as a lead compound in drug discovery, particularly targeting cancer and infectious diseases. Its structural similarity to known pharmacophores enhances its potential as a therapeutic agent.

- Case Study : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

-

Chemical Biology

- The compound serves as a tool for probing biological systems, particularly in studying enzyme interactions and receptor binding affinities.

- Application : It has been utilized to explore the inhibition of specific kinases involved in cancer pathways, demonstrating promising results in preclinical models .

-

Synthetic Chemistry

- This compound acts as an important building block in the synthesis of more complex molecules. Its ability to undergo nucleophilic addition reactions facilitates the development of novel compounds with enhanced biological activities.

- Example : Researchers have synthesized analogs that exhibit improved selectivity for biological targets, paving the way for more effective therapeutics .

The biological activity of this compound is attributed to its interaction with various biological targets. Studies have shown that it can modulate signaling pathways associated with cell proliferation and apoptosis.

- Inhibition of Kinases

-

Antimicrobial Properties

- Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Key Observations:

- Heterocyclic vs. In contrast, Trimetozine’s trimethoxyphenyl group enhances bioavailability and metabolic stability .

- Synthetic Accessibility: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone requires challenging cyclopropane synthesis (53% yield), whereas the target compound’s pyrrolidine-morpholine linkage may offer simpler stereochemical control .

- Functional Groups : The sulfone group in the pyrimidine derivative (MW 396.46) increases hydrophobicity and stability but complicates solubility .

Physicochemical Properties

- Pyrimidine derivatives (e.g., MW 396.46) may face bioavailability challenges .

- Hydrogen Bonding: The pyrazole analog (C₉H₁₄N₄O₂) has a higher hydrogen bond donor/acceptor count (1 donor, 4 acceptors) compared to the target compound (0 donors, 3 acceptors), suggesting differences in solubility and target binding .

- Stereochemistry : The (S)-pyrrolidine configuration in the target compound may confer enantioselective activity, unlike racemic mixtures in cyclopropane derivatives .

Biological Activity

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound features a morpholine ring and a pyrrolidine moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 196.26 g/mol. The compound appears as a colorless crystalline solid, soluble in water and organic solvents, with a melting point reported between 148-150 °C .

Antibacterial Activity

Recent studies have investigated the antibacterial properties of morpholine and pyrrolidine derivatives, highlighting their effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values of related compounds against common pathogens:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrolidine derivative A | 3.12 | Escherichia coli |

| Pyrrolidine derivative B | 12.5 | Methicillin-resistant Staphylococcus aureus (MRSA) |

Preliminary findings suggest that morpholine derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, morpholine derivatives have shown antifungal activity. For instance, studies on pyrrolidine alkaloids revealed that certain derivatives effectively inhibited the growth of fungi, with MIC values ranging from 0.0039 to 0.025 mg/mL against common fungal strains .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which plays a role in prostaglandin metabolism .

- Binding Affinity : Interaction studies indicate that the compound may exhibit tight-binding characteristics to certain receptors or enzymes, enhancing its therapeutic potential in inflammatory diseases .

Case Studies

- Inflammatory Disease Models : In murine models of colitis, administration of this compound demonstrated reduced disease severity and improved recovery metrics compared to control groups .

- Bone Marrow Transplantation : In studies focusing on hematologic recovery post-bone marrow transplantation, this compound significantly accelerated neutrophil recovery, indicating its potential role in supportive care during chemotherapy or transplant procedures .

Q & A

Q. What are the key physicochemical properties of Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone, and how are they experimentally determined?

Physicochemical characterization involves:

- Melting Point (mp): Measured via differential scanning calorimetry (DSC) or capillary methods. For related morpholine derivatives, mp ranges (e.g., 279–286°C for Morpholino(4-piperidinyl)methanone hydrochloride) suggest thermal stability .

- Chirality Analysis: The (S)-pyrrolidine configuration is confirmed using polarimetry or chiral HPLC, critical for enantiomeric purity in pharmacological studies .

- Structural Elucidation: Techniques like NMR (1H/13C) and FT-IR identify functional groups (e.g., morpholine C-O-C stretch at ~1100 cm⁻¹) .

Q. How is the compound synthesized, and what reaction conditions optimize yield and stereoselectivity?

Synthesis typically involves coupling morpholine derivatives with (S)-pyrrolidin-2-yl precursors. Key steps:

- Amide Bond Formation: Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple morpholine carbonyl groups with pyrrolidine amines. Reaction pH (6–7) and anhydrous conditions minimize side products .

- Stereochemical Control: Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived catalysts) ensure retention of the (S)-configuration .

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Crystallization: Grow single crystals via vapor diffusion (e.g., methanol/water) .

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELX software refines structures, with R-factors < 0.05 indicating high accuracy .

- Discrepancy Resolution: Compare experimental bond lengths/angles (e.g., C-N bond: 1.45 Å) with DFT-optimized models to validate stereoelectronic effects .

Q. What methodologies address contradictions in pharmacological data, such as conflicting binding affinity results?

- Assay Validation: Use orthogonal assays (e.g., SPR for kinetics vs. fluorescence polarization for equilibrium binding) to confirm target engagement .

- Metabolite Interference: LC-MS/MS quantifies compound stability in biological matrices; detect degradation products (e.g., morpholine ring oxidation) that may skew results .

- Computational Docking: Molecular dynamics simulations (AMBER/CHARMM) reconcile discrepancies by modeling flexible binding pockets .

Q. How can chiral resolution techniques improve the enantiomeric excess (ee) of the (S)-enantiomer during scale-up?

- Chromatographic Methods: Simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases achieves >99% ee .

- Kinetic Resolution: Lipase-catalyzed acylation selectively modifies the (R)-enantiomer, leaving the (S)-form intact .

- Crystallization-Induced Diastereomer Transformation: Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.